molecular formula C20H22N4O2 B2963172 4-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)benzonitrile CAS No. 2310207-51-1

4-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)benzonitrile

Cat. No.: B2963172
CAS No.: 2310207-51-1
M. Wt: 350.422
InChI Key: MYXAXABHLQYGIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring attached to a benzonitrile group through a carbonyl group. Additionally, a dimethylpyrimidinyl group is attached to the piperidine ring through an ether linkage.

Scientific Research Applications

Synthesis and Structural Analysis

A study highlighted a novel and efficient one-pot synthesis method for 2-aminopyrimidinones through a reaction involving benzaldehyde derivatives, methyl cyanoacetate, and guanidinium carbonate, demonstrating self-assembly and hydrogen bonding in the resulting compounds. This process signifies the compound's relevance in facilitating complex organic synthesis and exploring molecular self-assembly mechanisms (Bararjanian et al., 2010).

Antimicrobial and Anti-Inflammatory Agents

Another research synthesized novel derivatives showing significant inhibition of COX-2 enzymes, along with notable analgesic and anti-inflammatory activities. This suggests the potential of such compounds in developing new therapeutic agents targeting inflammation and pain (Abu‐Hashem et al., 2020).

Insecticidal and Antibacterial Potentials

Pyrimidine-linked pyrazole heterocyclics synthesized via microwave-assisted cyclocondensation exhibited promising insecticidal and antibacterial activities. These findings open avenues for the compound's application in agrochemical and pharmaceutical sectors to address pest control and bacterial infections (Deohate & Palaspagar, 2020).

Antitumor Activity

A study on the microwave-assisted synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones revealed compounds with potential antitumor activity, highlighting the compound's utility in cancer research and therapy development (Insuasty et al., 2013).

Molecular Docking and Mechanism Analysis

Research focusing on pyrimidine carbonitrile derivatives synthesized for antimicrobial activity screening also included molecular docking studies. These studies illustrated how the synthesized compounds interact with bacterial proteins, suggesting a mechanism of action that could be vital for developing new antimicrobial drugs (Bhat & Begum, 2021).

Properties

IUPAC Name

4-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-14-15(2)22-13-23-19(14)26-12-17-7-9-24(10-8-17)20(25)18-5-3-16(11-21)4-6-18/h3-6,13,17H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXAXABHLQYGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C3=CC=C(C=C3)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.